molecular formula C17H13FN2O B11368165 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B11368165
M. Wt: 280.30 g/mol
InChI Key: PGASCJFMIWNJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a chemical compound with the molecular formula C17H13FN2O and is a member of the pyridazinone family . Pyridazinone derivatives are a significant class of heterocyclic compounds known for their wide spectrum of biological and pharmacological properties, making them a key scaffold in medicinal chemistry and drug discovery research . These compounds are frequently investigated for their potential antiviral, antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer activities . The structure of this compound, which features a fluorobenzyl group at the 2-position and a phenyl group at the 6-position of the pyridazinone ring, is analogous to other researched derivatives, such as 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one and 2-(4-fluorophenyl)methyl-6-methylpyridazin-3-one . The specific substitution pattern is critical as it influences the molecule's overall geometry, electronic properties, and its interaction with biological targets. Research into similar compounds involves comprehensive characterization using techniques like FT-IR, NMR (1H & 13C), and mass spectrometry, and their physiochemical properties are often scrutinized through Density Functional Theory (DFT) calculations to understand reactivity and potential biological activity . This product is intended for Research Use Only (RUO) and is not approved for use in humans, as a cosmetic, or for any other therapeutic application. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H13FN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

PGASCJFMIWNJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzylamine with 6-phenylpyridazin-3(2H)-one under specific conditions. One common method includes:

    Starting Materials: 4-fluorobenzylamine and 6-phenylpyridazin-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.

    Procedure: The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have identified 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one as a promising candidate for anticancer therapy.

Case Studies

  • Cell Line Studies : Research conducted by the National Cancer Institute evaluated the compound against several human cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). The results indicated a growth inhibition of over 20% for leukemia cells and approximately 15% for lung cancer cells at concentrations as low as 105M10^{-5}M .

Table 1: Anticancer Activity Summary

Cell Line TypeCell Line NameGrowth Inhibition (%)
LeukemiaRPMI-8226>20
Non-Small Cell Lung CancerA549>15
Renal CancerA498>10

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, revealing its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

Case Study

In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models compared to control groups, suggesting its potential utility in treating chronic inflammatory diseases .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties.

Effectiveness Against Bacteria

In vitro studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the fluorinated group is believed to enhance interaction with bacterial membranes, increasing permeability and leading to cell death.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 µg/mL
Enterococcus faecalis<1 µg/mL

Agricultural Applications

Research has also explored the use of pyridazinone derivatives, including this compound, in agricultural settings for pest control and herbicide development.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one can be contextualized against the following analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Solubility (DMSO, 318.2 K) Key Biological Activity Reference
This compound 4-Fluorobenzyl (2), Phenyl (6) ~280* Not reported Inferred antibacterial/COX-2†
6-Phenylpyridazin-3(2H)-one (PPD) None (parent structure) N/A 4.73×10⁻¹ (DMSO) Cardiotonic
4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one 4-Fluorobenzyl (4), Phenyl (6) 280 Not reported Antibacterial
2-Ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one Ethyl (2), 3-Fluorobenzyl (4) Not reported Not reported FABP4 inhibition (computational)
2-(4-Bromophenylthiazolyl)-6-phenylpyridazin-3(2H)-one Bromophenylthiazolyl (2) 261–262 Not reported COX-2 inhibition

*Inferred from structurally similar compounds.
†Based on substituent-driven activity trends.

Key Comparisons:

Substituent Position and Bioactivity: The 4-fluorobenzyl group at position 2 in the target compound may confer steric and electronic differences compared to 4-fluorobenzyl at position 4 (compound 7, ). In contrast, 2-ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (14b) () shows reduced steric bulk at position 2, which may lower binding affinity compared to the bulkier 4-fluorobenzyl group.

Solubility Trends :

  • The parent compound 6-phenylpyridazin-3(2H)-one (PPD) exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its planar structure and polar carbonyl group .
  • Introducing a 4-fluorobenzyl group (as in the target compound) is expected to reduce aqueous solubility due to increased hydrophobicity, though DMSO solubility may remain moderate.

Thermodynamic Stability: Pyridazinones with aromatic substituents (e.g., phenyl or fluorobenzyl) generally exhibit higher melting points (>250°C) compared to alkyl-substituted derivatives, reflecting stronger intermolecular π-π stacking and dipole interactions .

Pharmacological Activity :

  • 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one (7) demonstrated antibacterial activity in vitro, likely due to the electron-withdrawing fluorine enhancing membrane penetration .
  • 2-(4-Bromophenylthiazolyl)-6-phenylpyridazin-3(2H)-one (9b) showed COX-2 inhibition (IC₅₀ = 0.89 µM), suggesting that electron-deficient substituents at position 2 improve enzyme binding .

Biological Activity

2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a fluorobenzyl group and a phenyl group attached to a pyridazinone core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under elevated temperatures. This synthetic route is efficient and scalable for industrial applications.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
  • Anticancer Effects : Research indicates potential anticancer properties, particularly through the inhibition of specific cancer cell lines. The compound may induce apoptosis in cancer cells by activating intrinsic pathways, although detailed mechanisms remain under investigation .

Antimicrobial Activity

A study conducted on various derivatives of pyridazinone highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
This compound25Staphylococcus aureus
This compound50Escherichia coli

These results indicate significant antimicrobial potential, warranting further exploration for therapeutic applications.

Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the fluorobenzyl group enhances both antimicrobial and anticancer activities compared to other derivatives lacking this substituent. Modifications to the phenyl group also impact biological efficacy, suggesting that specific structural features are crucial for optimal activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted pyridazinones and aldehydes. For example, a pyridazinone precursor (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) is reacted with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) at room temperature for 12–24 hours. Acidic workup with HCl yields the crude product, which is recrystallized in 90% ethanol for purification . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen environments. For instance, the 4-fluorobenzyl group shows distinct aromatic proton splitting patterns and 19^{19}F coupling .
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Studies on analogous pyridazinones reveal planar pyridazine rings and dihedral angles between substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 314.74 g/mol for a related derivative) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibitory activity against targets like phosphodiesterases (PDEs) or kinases using fluorometric or colorimetric substrates (e.g., cAMP/cGMP hydrolysis assays). IC50_{50} values quantify potency .
  • Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can substituent effects on the pyridazine ring modulate biological activity, and what computational tools support this analysis?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare bioactivity data. For example, fluorinated analogs often enhance metabolic stability and target affinity .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with PDE4 or COX-2 active sites. Electrostatic potential maps guide rational design of hydrophobic/ionic interactions .

Q. How can contradictions in biological data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.
  • Metabolic Stability Tests : Perform liver microsome assays to assess if metabolic degradation reduces observed activity in certain models .
  • Crystallographic Analysis : Compare ligand-binding modes in protein co-crystal structures to identify conformational flexibility or off-target effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) that cleave in vivo .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .

Q. How do solid-state properties (e.g., polymorphism) influence its stability and formulation?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, F···H) that stabilize crystal packing. Studies on 4-benzyl-6-phenylpyridazin-3(2H)-one reveal dominant van der Waals contributions (65–70% of surface contacts) .
  • DSC/TGA : Monitor thermal stability and phase transitions. Melting points >200°C suggest suitability for high-temperature processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.